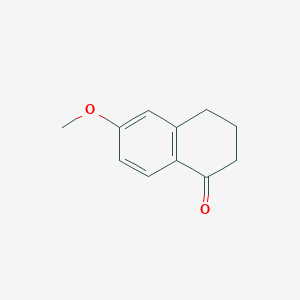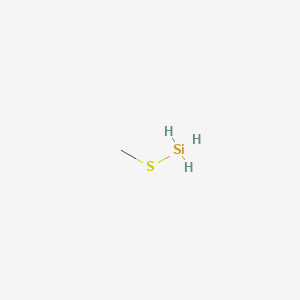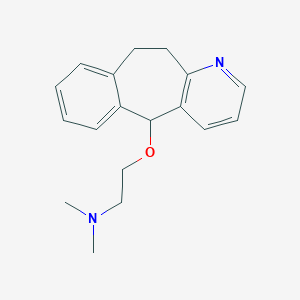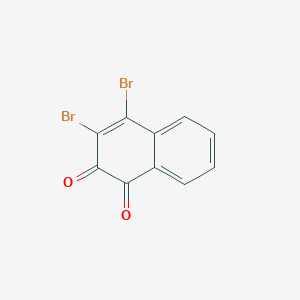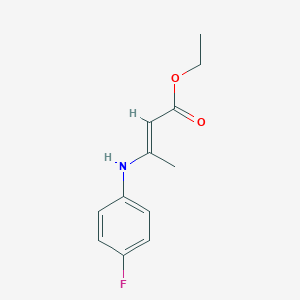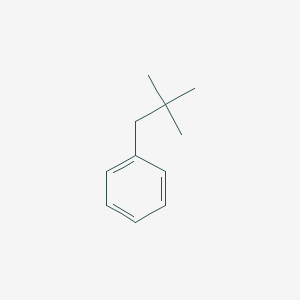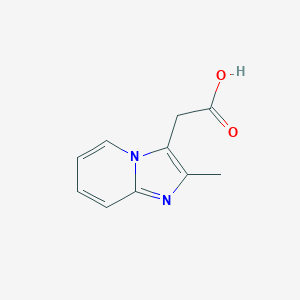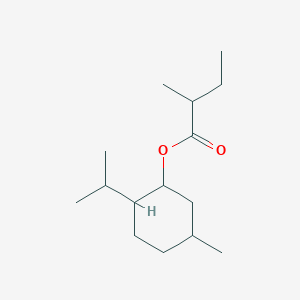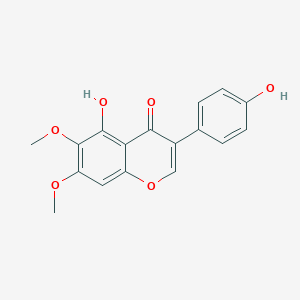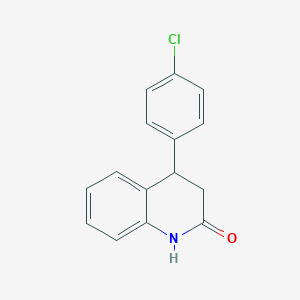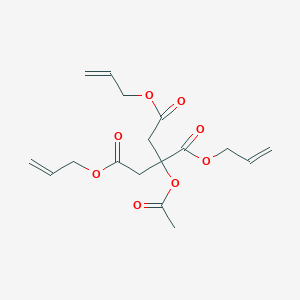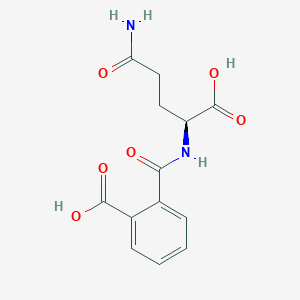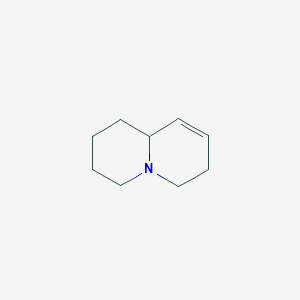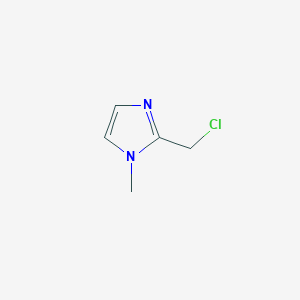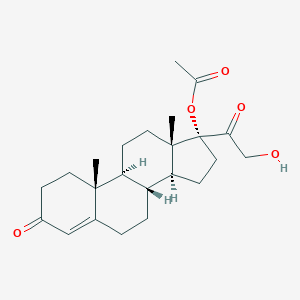
Cortexolone 17-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortexolone 17-acetate (CB-03-01) is a synthetic derivative of the natural hormone cortisol. It has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis.
Mechanism Of Action
Cortexolone 17-acetate exerts its effects by binding to the glucocorticoid receptor (GR), which is present in various tissues throughout the body. Upon binding, Cortexolone 17-acetate modulates the expression of various genes involved in inflammation and androgen signaling pathways. This leads to a reduction in inflammation and androgenic activity, which are key factors in the development of acne, androgenetic alopecia, and seborrheic dermatitis.
Biochemical And Physiological Effects
Cortexolone 17-acetate has been shown to have anti-inflammatory and anti-androgenic effects in vitro and in vivo. In vitro studies have demonstrated that Cortexolone 17-acetate inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in human keratinocytes. In addition, Cortexolone 17-acetate has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), which is a key factor in the development of androgenetic alopecia.
Advantages And Limitations For Lab Experiments
Cortexolone 17-acetate has several advantages for lab experiments. It is a synthetic derivative of cortisol, which is a well-studied hormone with known physiological effects. Cortexolone 17-acetate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using Cortexolone 17-acetate in lab experiments. For example, it may not fully mimic the effects of endogenous cortisol, and its effects may vary depending on the experimental conditions and cell types used.
Future Directions
There are several future directions for research on Cortexolone 17-acetate. One area of interest is its potential therapeutic applications in other diseases, such as psoriasis and atopic dermatitis. Another area of interest is its potential as a topical treatment for acne and androgenetic alopecia. Additionally, further studies are needed to fully elucidate the mechanism of action of Cortexolone 17-acetate and to identify its potential side effects and toxicities.
Conclusion:
In conclusion, Cortexolone 17-acetate is a synthetic derivative of cortisol that has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It exerts its effects by binding to the glucocorticoid receptor and modulating the expression of various genes involved in inflammation and androgen signaling pathways. While there are limitations to using Cortexolone 17-acetate in lab experiments, it has several advantages and shows promising results for future therapeutic applications.
Synthesis Methods
Cortexolone 17-acetate is synthesized from dehydroepiandrosterone (DHEA), a steroid hormone produced by the adrenal gland. The synthesis involves the conversion of DHEA to 17-hydroxyprogesterone, which is then converted to Cortexolone 17-acetate through a series of chemical reactions. The final product is a white crystalline powder with a molecular weight of 402.53 g/mol.
Scientific Research Applications
Cortexolone 17-acetate has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It has also been investigated for its anti-inflammatory and anti-androgenic properties. In vitro and in vivo studies have shown promising results, indicating that Cortexolone 17-acetate could be a potential treatment option for these diseases.
properties
CAS RN |
19357-45-0 |
|---|---|
Product Name |
Cortexolone 17-acetate |
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChI Key |
MNQKQGFLLDOCEI-JZTHCNPZSA-N |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
Other CAS RN |
19357-45-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



